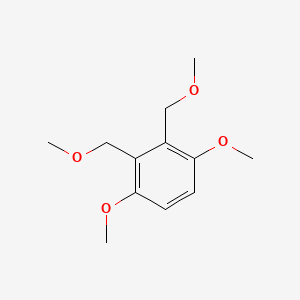
Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)-, also known as 1,4-bis(methoxymethyl)-benzene, is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is a transparent, colorless liquid with a density of 1.013 g/cm³ and a boiling point of 235°C . This compound is primarily used as an intermediate in organic synthesis, particularly in the production of resins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)- can be achieved through the chlorination of p-xylene to form p-chloromethylbenzyl chloride, which is then etherified with methanol in the presence of sodium hydroxide to yield the desired product .
Industrial Production Methods
In industrial settings, the production of Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)- follows a similar route, utilizing large-scale chlorination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrocarbons and partially reduced intermediates.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of resins, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxymethyl groups enhance the reactivity of the benzene ring, facilitating various chemical transformations. The pathways involved include the activation of the benzene ring towards electrophilic attack and subsequent formation of substituted products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,4-dimethoxy-:
Hydroquinone dimethyl ether: Similar in structure but with different substituents on the benzene ring.
Quinol dimethyl ether: Another related compound with different functional groups.
Uniqueness
Benzene, 1,4-dimethoxy-2,3-bis(methoxymethyl)- is unique due to the presence of two methoxymethyl groups, which significantly influence its chemical reactivity and applications. These groups make it a valuable intermediate in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
195298-96-5 |
|---|---|
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
1,4-dimethoxy-2,3-bis(methoxymethyl)benzene |
InChI |
InChI=1S/C12H18O4/c1-13-7-9-10(8-14-2)12(16-4)6-5-11(9)15-3/h5-6H,7-8H2,1-4H3 |
Clé InChI |
GCHRRTCCQMRCML-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(C=CC(=C1COC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


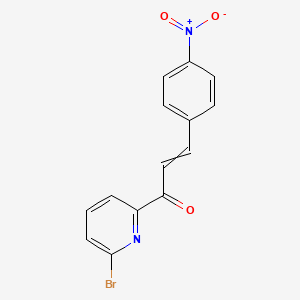


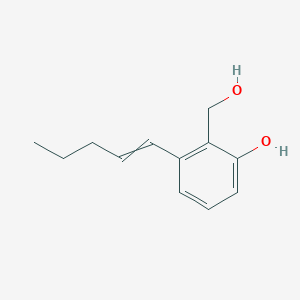
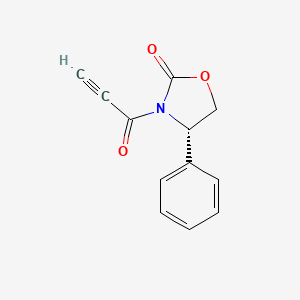
![N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine](/img/structure/B12571407.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-dodecanoylamino]ethyl-dodecanoylamino]butanedioic acid](/img/structure/B12571415.png)
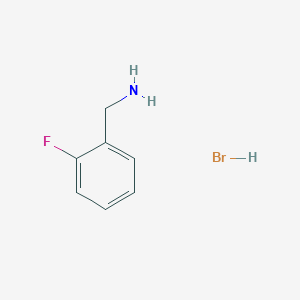
![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)
![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)

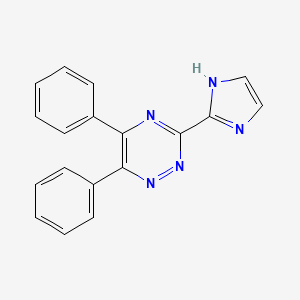

![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)
